2-Tert-butylnaphthalen-1-ol

Description

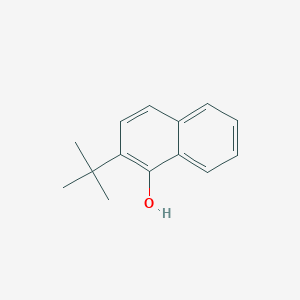

2-Tert-butylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group (-OH) at the 1-position of the naphthalene ring and a tert-butyl group (-C(CH₃)₃) at the 2-position. This structural arrangement confers unique steric and electronic properties.

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-tert-butylnaphthalen-1-ol |

InChI |

InChI=1S/C14H16O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9,15H,1-3H3 |

InChI Key |

PZERHTYUARNDEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 4-Tert-butylphenol (CAS 98-54-4)

Key Differences :

- Aromatic System: 4-Tert-butylphenol has a single benzene ring, whereas 2-Tert-butylnaphthalen-1-ol features a naphthalene system. The extended conjugation in naphthalene increases molecular weight (≈201.3 g/mol vs. 164.24 g/mol for 4-tert-butylphenol) and polarizability.

- Substituent Position: The tert-butyl group in 4-tert-butylphenol is para to the hydroxyl group, minimizing steric effects. In contrast, the ortho positioning in this compound creates steric hindrance near the hydroxyl group, which may reduce hydrogen-bonding efficiency and alter solubility.

- Acidity: The hydroxyl group in 4-tert-butylphenol (pKa ≈10–11) is less acidic than phenol (pKa ≈9.95) due to electron-donating tert-butyl effects. For this compound, the acidity is expected to be lower than 1-naphthol (pKa ≈9.3) due to steric inhibition of solvation .

| Property | This compound | 4-Tert-butylphenol |

|---|---|---|

| Molecular Weight (g/mol) | ~201.3 | 164.24 |

| Aromatic System | Naphthalene | Benzene |

| Substituent Position | 2- (ortho to -OH) | 4- (para to -OH) |

| Hydrogen Bond Donors | 1 | 1 |

Functional Group Analog: tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate

Key Differences :

- Functional Groups : The acetate ester and methoxy group in this compound contrast with the hydroxyl group in this compound. The ester group increases hydrophobicity (higher LogP) and reduces hydrogen-bonding capacity.

- Reactivity : The ester is prone to hydrolysis under acidic or basic conditions, whereas the hydroxyl group in this compound may participate in oxidation or etherification reactions.

| Property | This compound | tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate |

|---|---|---|

| Key Functional Groups | -OH | -OCH₃, -COO-tert-butyl |

| Reactivity | Oxidation-prone | Hydrolysis-prone |

| LogP (estimated) | ~3.5 | ~4.2 |

Complex Structural Analog: 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)

Key Differences :

- Molecular Complexity: This compound has two naphthol moieties linked by a butylamino group, resulting in a larger molecular weight (385.5 g/mol) and higher topological polar surface area (TPSA = 58.9 Ų vs. ~20.3 Ų for this compound).

- Hydrogen Bonding: With two hydroxyl groups and an amine, it has three hydrogen-bond acceptors and two donors, enhancing solubility in polar solvents compared to this compound.

- Applications: Limited supplier data suggest specialized research use, whereas simpler naphthol derivatives are more widely applied in industrial settings .

| Property | This compound | 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol |

|---|---|---|

| Molecular Weight (g/mol) | ~201.3 | 385.5 |

| Hydrogen Bond Donors | 1 | 2 |

| TPSA (Ų) | ~20.3 | 58.9 |

Research Findings and Trends

- Steric Effects : Ortho-substituted tert-butyl groups in naphthols reduce intermolecular interactions, as seen in solubility differences between this compound and para-substituted analogs .

- Toxicity Gaps: Limited ecotoxicological data exist for tert-butyl-substituted naphthalenes, highlighting a need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.